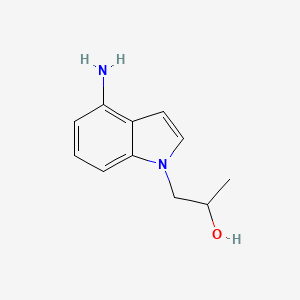

1-(4-amino-1H-indol-1-yl)propan-2-ol

Description

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-(4-aminoindol-1-yl)propan-2-ol |

InChI |

InChI=1S/C11H14N2O/c1-8(14)7-13-6-5-9-10(12)3-2-4-11(9)13/h2-6,8,14H,7,12H2,1H3 |

InChI Key |

PPNUGHSYFXFHRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=CC2=C(C=CC=C21)N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Amino 1h Indol 1 Yl Propan 2 Ol and Analogues

Strategies for the Construction of the 4-Aminoindole (B1269813) Core

The 4-aminoindole scaffold is a key structural motif that is challenging to synthesize due to the inherent reactivity of the indole (B1671886) ring, which typically favors substitution at the C3, C2, and N1 positions over the benzene (B151609) ring. nih.gov Accessing the C4 position requires tailored synthetic approaches, beginning with the formation of the indole nucleus itself or through post-synthesis modification.

Modernized Approaches to Indole Ring Formation

Classical indole syntheses have been refined to allow for the preparation of specifically substituted indoles, including those with functionality amenable to the introduction of a 4-amino group.

Fischer Indole Synthesis: This venerable method involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of 4-aminoindoles, a common strategy involves using a starting material with a nitro group at the meta-position of the phenylhydrazine, which corresponds to the 4-position of the resulting indole. The nitro group can then be reduced to the desired amine in a subsequent step. Modern variations of the Fischer synthesis employ a wider range of acid catalysts, including Lewis acids and solid-supported acids, and have been adapted for microwave-assisted and one-pot procedures. taylorandfrancis.commdpi.com The Buchwald modification, for example, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope of accessible starting materials. wikipedia.org

Reissert Indole Synthesis: The Reissert synthesis traditionally involves the reductive cyclization of an o-nitrotoluene with diethyl oxalate (B1200264) to form an indole-2-carboxylic acid, which can be subsequently decarboxylated. researchgate.netwikipedia.org This method is inherently suited for producing indoles with substituents on the benzene ring. By starting with a 2-methyl-3-nitroaniline (B147196) derivative, the Reissert methodology can be adapted to generate the 4-aminoindole core after cyclization and reduction of the nitro group. rsc.org Continuous-flow hydrogenation has been employed to improve the efficiency and safety of the reduction-cyclization step. akjournals.com

Larock Indole Synthesis: This powerful palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne provides a direct route to 2,3-disubstituted indoles. wikipedia.orgub.edu The versatility of this reaction allows for the use of substituted anilines, making it possible to construct a 4-aminoindole core by starting with a 2-iodo-3-aminoaniline derivative or a protected version thereof. nih.govacs.org The reaction mechanism involves oxidative addition of the aryl iodide to Pd(0), alkyne insertion, and subsequent intramolecular cyclization. ub.edu

A specific patented method for preparing 4-aminoindole starts from 2-methyl-3-nitroaniline. The synthesis proceeds through acetyl protection of the aniline, followed by a cyclization reaction to form the 4-nitroindole (B16737) intermediate, which is then reduced to yield 4-aminoindole. google.com

Regioselective Functionalization at the 4-Position of the Indole Nucleus

Directing group strategies are paramount for achieving regioselective C-H functionalization at the electron-rich indole's less reactive C4 position. nih.govresearchgate.net These methods overcome the intrinsic preference for reaction at other sites.

Directing Groups: A common strategy involves installing a directing group on the indole, typically at the N1 or C3 position, to steer a metal catalyst to the adjacent C-H bond. Carbonyl-containing groups (e.g., formyl, acetyl, ester) at the C3 position have been shown to effectively direct transition metals like Ruthenium(II) and Iridium(III) to functionalize the C4 position. rsc.org For instance, Ir(III)-catalyzed amidation of 3-carbonylindoles with sulfonyl azides proceeds exclusively at the C4 position under mild conditions. rsc.orgacs.org Similarly, a pivaloyl group at C3 can direct palladium-catalyzed arylation to the C4 position. nih.gov

Transient Directing Groups: To avoid the need for separate installation and removal steps, the use of transient directing groups has emerged as an elegant solution. Amino acids like glycine (B1666218) and alanine (B10760859) can be used to direct palladium-catalyzed C4-functionalization, such as halogenation and alkynylation. acs.orgnih.gov These directing groups are introduced in situ and are cleaved during the reaction workup.

The table below summarizes various directing groups and their application in C4-functionalization of the indole nucleus.

| Directing Group Position | Directing Group | Metal Catalyst | Functionalization at C4 | Reference |

| C3 | Carbonyl (Formyl, Acetyl) | Iridium(III) | Amidation | rsc.orgacs.org |

| C3 | Pivaloyl | Palladium(II) | Arylation | nih.gov |

| N/A | Glycine (Transient) | Palladium(II) | Halogenation | acs.org |

| N/A | Alanine (Transient) | Palladium(II) | Alkynylation | nih.gov |

Green Chemistry Principles in 4-Aminoindole Synthesis

The principles of green chemistry are increasingly being applied to heterocyclic synthesis to reduce environmental impact, improve safety, and enhance efficiency. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: Non-classical energy sources like microwaves and ultrasound can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles. researchgate.net Ultrasound-assisted synthesis of indole derivatives has been reported under solvent-free conditions using recyclable catalysts. tandfonline.comnih.gov Microwave irradiation, particularly when combined with ionic liquids, provides a synergistic effect, enabling rapid and efficient indole synthesis. tandfonline.comresearchgate.netscielo.br For example, the Fischer indole synthesis can be performed in water using SO3H-functionalized ionic liquids as recyclable catalysts. rsc.org

Alternative Solvents and Catalysts: The use of water as a solvent, ionic liquids, or solvent-free conditions minimizes the reliance on volatile organic compounds. nih.gov Nanocatalysts, such as cobalt-rhodium heterobimetallic nanoparticles, offer high activity and recyclability for reactions like the reductive cyclization of nitroaryl precursors to indoles under mild conditions (e.g., atmospheric H₂ at 25 °C). researchgate.netacs.org

The following table provides examples of green chemistry approaches applied to indole synthesis.

| Green Technique | Catalyst/Medium | Reaction Type | Advantages | Reference |

| Ultrasound | Silica Sodium Carbonate | Tetrahydro-1H-Indole Synthesis | Solvent-free, shorter reaction time, high yields | tandfonline.com |

| Microwave | Ionic Liquid ([bmim]OH) | Indole-2-carboxylate Synthesis | Rapid, high yields, easy workup | scielo.br |

| Nanocatalysis | Co-Rh Nanoparticles | Reductive Cyclization | Mild conditions, catalyst reusable >10 times | acs.org |

| Aqueous Medium | SO3H-functionalized Ionic Liquid | Fischer Indole Synthesis | Avoids organic solvents, catalyst recyclable | rsc.org |

Stereocontrolled Introduction of the Propan-2-ol Moiety at the Indole N1 Position

Once the 4-aminoindole core is established, the next critical step is the installation of the (S)- or (R)-1-aminopropan-2-ol side chain at the indole nitrogen. This requires precise control of stereochemistry at the C2 position of the propyl chain.

Enantioselective Synthesis Approaches for the Chiral Center

Direct, enantioselective N-alkylation of the indole ring is a challenging but highly desirable approach to creating the chiral center.

Transition Metal Catalysis: Enantioselective N-alkylation of indoles can be achieved using transition metal complexes with chiral ligands. Palladium-catalyzed reactions, such as the aza-Wacker-type cyclization, have been developed for the intermolecular N-alkylation of indoles with alkenols, creating the C-N bond and the adjacent stereocenter with high enantioselectivity. acs.orgescholarship.org Copper hydride (CuH) catalysis, with the choice of chiral ligand (e.g., DTBM-SEGPHOS or Ph-BPE), allows for a ligand-controlled regiodivergent synthesis, selectively yielding either N- or C3-alkylated chiral indoles. nih.gov

Organocatalysis: Chiral organocatalysts, such as quinine-derived squaramides, can catalyze the enantioselective N-alkylation of indolines (which can be subsequently oxidized to indoles) with α,β-unsaturated ketones. mdpi.com

These methods typically involve the reaction of the indole nitrogen nucleophile with an electrophilic partner, such as an epoxide or an allylic alcohol, in the presence of a chiral catalyst that orchestrates the enantioselective bond formation. For the synthesis of 1-(4-amino-1H-indol-1-yl)propan-2-ol, this would involve reacting the 4-aminoindole with a propylene (B89431) oxide equivalent under asymmetric conditions.

Diastereoselective Synthesis of Precursors

An alternative to direct enantioselective alkylation is a diastereoselective approach. This strategy involves reacting the indole with a chiral, enantiopure precursor that already contains a stereocenter. The inherent chirality of the reactant influences the formation of a new stereocenter, leading to diastereomeric products that can often be separated.

In the context of synthesizing this compound, a diastereoselective strategy could involve the N-alkylation of the 4-aminoindole with an enantiopure C3 synthon, such as (R)- or (S)-propylene oxide or a derivative with a suitable leaving group. The reaction of the indole nitrogen with the chiral epoxide would proceed via an Sₙ2 mechanism, leading to the formation of the desired N-alkylated product with a defined stereochemistry at the carbinol center. The success of this approach relies on the availability of the enantiopure electrophile and the stereospecificity of the alkylation reaction.

Optimization of Synthetic Routes for Scalability and Efficiency (e.g., microflow synthesis, cascade reactions)

Traditional batch synthesis methods for complex molecules like this compound often face challenges in terms of scalability, reaction time, and yield. To address these limitations, modern synthetic strategies are increasingly focused on process optimization through techniques such as microflow synthesis and cascade reactions.

Microflow synthesis, which utilizes channels with diameters in the submillimeter range, offers significant advantages for the synthesis of indole derivatives. labmanager.comeurekalert.org The high surface-area-to-volume ratio in microreactors allows for rapid mixing and precise temperature control, leading to significantly shorter reaction times and improved yields. labmanager.com For instance, a research group at Nagoya University in Japan developed an ultrafast and simple microflow method for producing indole derivatives, achieving a target product yield of 95% by creating an activated indole compound in just 20 milliseconds. eurekalert.org This precise control over short reaction times effectively minimizes the formation of unwanted by-products that can arise from the instability of reaction intermediates. labmanager.comeurekalert.org The scalability of microflow synthesis is another key advantage, as production can be increased by continuous operation without the need for significant process redevelopment. eurekalert.org

Cascade reactions, also known as tandem or domino reactions, provide an elegant approach to increasing synthetic efficiency by combining multiple reaction steps into a single operation without the isolation of intermediates. mdpi.com This strategy is particularly well-suited for the synthesis of complex indole structures. For example, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed based on a Fischer indolisation–indole N-alkylation sequence. rsc.org This method is rapid, with total reaction times under 30 minutes, and generally high-yielding. rsc.org Nickel-catalyzed one-pot cascade reactions have also been employed for the synthesis of N-substituted indoles from readily available aminophenethyl alcohols and various primary and secondary alcohols. thieme-connect.com Such cascade approaches are atom-economical and reduce waste by minimizing purification steps. mdpi.com

| Methodology | Key Advantages | Reported Outcomes | Challenges |

|---|---|---|---|

| Microflow Synthesis | Ultrafast reaction times, precise control, high yields, scalability. labmanager.comeurekalert.org | 95% yield in 20 ms (B15284909) for an indole derivative. eurekalert.org | Initial setup costs, potential for channel clogging. |

| Cascade Reactions | High atom economy, reduced waste, operational simplicity, time-saving. mdpi.comrsc.org | High yields for 1,2,3-trisubstituted indoles in under 30 minutes. rsc.org | Requires compatible reaction conditions for all steps. |

Design and Synthesis of Novel Analogues of this compound

The design and synthesis of novel analogues of this compound are driven by the quest for compounds with improved biological activity and selectivity. nih.gov Modifications are typically focused on the indole core, the propan-2-ol side chain, or through the creation of hybrid molecules.

The indole nucleus offers multiple positions for structural modification, allowing for the fine-tuning of a compound's properties. The C4 position of the indole ring is of particular interest, as C4-substituted indoles are found in numerous bioactive compounds. rsc.orgrsc.org Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the C4 position, offering a more efficient alternative to traditional methods that often require harsh conditions. rsc.org Palladium-catalyzed reactions, for instance, have been successfully employed for the synthesis of C3,C4-disubstituted indoles through a cascade process involving ortho-amination and ipso-Heck cyclization. nih.govresearchgate.net

Furthermore, substitutions at other positions of the indole ring can significantly impact biological activity. For example, the introduction of various substituents on the indole ring has been shown to alter the biological activity of these compounds, leading to the discovery of novel drugs with improved efficacy and safety profiles. nih.gov

| Position of Modification | Synthetic Strategy | Rationale for Modification |

|---|---|---|

| C4-Position | Transition metal-catalyzed C-H activation. rsc.org | Introduce diverse functional groups to modulate biological activity. rsc.org |

| C3, C4-Disubstitution | Palladium/norbornene cooperative catalysis. nih.govresearchgate.net | Create complex, multi-functionalized indole scaffolds. |

| Various Positions | General functionalization techniques. nih.gov | Optimize pharmacokinetic and pharmacodynamic properties. |

Modification of the propan-2-ol side chain provides another avenue for generating novel analogues with potentially enhanced properties. While direct examples of systematic variations on the propan-2-ol side chain of this compound are not extensively detailed in the literature, general principles of medicinal chemistry suggest several viable strategies. These include altering the length of the alkyl chain, introducing branching, or incorporating cyclic moieties.

For instance, the hydroxyl and amino groups of the propan-2-ol side chain are key pharmacophoric features that can be modified. The amino group could be functionalized to form amides, sulfonamides, or ureas, while the hydroxyl group could be converted to ethers or esters. These modifications can influence the compound's polarity, lipophilicity, and ability to form hydrogen bonds, all of which can affect its biological activity.

The concept of molecular hybridization, which involves covalently linking two or more pharmacophoric units, is a promising strategy in drug discovery. nih.govnih.gov This approach aims to create novel chemical entities with improved affinity, efficacy, and the potential for multi-target activity. nih.govresearchgate.net The indole scaffold is a popular component in the design of hybrid molecules due to its inherent biological activity. nih.govnih.gov

A variety of indole-based hybrids have been synthesized and evaluated for their biological potential, particularly in the area of anticancer drug development. nih.govnih.govacs.org For example, hybrid molecules incorporating indole and chalcone (B49325) moieties have been investigated for their antiproliferative and antioxidant activities. preprints.org Similarly, indole-morpholine hybrids have been synthesized and shown to inhibit the proliferation of breast cancer cells. acs.org The design of these hybrid molecules often involves linking the indole core to another bioactive scaffold, such as coumarin, isatin, or pyrimidine, to achieve a synergistic effect. nih.gov

| Hybrid Scaffold | Targeted Biological Activity | Reference |

|---|---|---|

| Indole-Chalcone | Anticancer, Antioxidant | preprints.org |

| Indole-Morpholine | Anticancer (Breast Cancer) | acs.org |

| Indole-Coumarin | Various Biological Activities | nih.gov |

| Indole-Isatin | Various Biological Activities | nih.gov |

| Indole-Pyrimidine | Various Biological Activities | nih.gov |

Sophisticated Analytical and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the molecule's connectivity.

The ¹H NMR spectrum of 1-(4-amino-1H-indol-1-yl)propan-2-ol is expected to display distinct signals corresponding to each unique proton environment. The aromatic protons on the indole (B1671886) ring would appear in the downfield region (typically δ 6.5-7.5 ppm), while the aliphatic protons of the propanol (B110389) side chain would resonate in the upfield region (δ 1.0-4.5 ppm). The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule.

To establish the connectivity between atoms, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, which is crucial for identifying adjacent protons, such as those within the propanol chain and the aromatic system of the indole ring. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on its attached proton's chemical shift. sdsu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Indole-H2 | ~6.5 | ~100 |

| Indole-H3 | ~7.0 | ~125 |

| Indole-H5 | ~6.8 | ~110 |

| Indole-H6 | ~7.0 | ~120 |

| Indole-H7 | ~6.6 | ~105 |

| Propanol-H1 (CH₂) | ~4.2 | ~55 |

| Propanol-H2 (CH) | ~4.0 | ~68 |

| Propanol-H3 (CH₃) | ~1.2 | ~23 |

| Amine (NH₂) | Broad, ~5.0 | N/A |

| Alcohol (OH) | Broad, variable | N/A |

Note: Predicted values are based on standard chemical shift ranges for analogous functional groups and may vary depending on solvent and other experimental conditions.

As this compound contains a stereocenter at the C-2 position of the propanol chain, it exists as a pair of enantiomers. NMR spectroscopy can be employed to determine the enantiomeric purity or assign the absolute configuration, typically by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent. Alternatively, a chiral solvating agent can be used to induce different chemical shifts for the two enantiomers in the NMR spectrum. researchgate.net For amino alcohols, phosphorous-based chiral solvating agents have proven effective in achieving enantiodiscrimination by ¹H NMR, allowing for the quantification of enantiomeric excess. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. longdom.org Unlike low-resolution mass spectrometry, HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm). nih.govnih.gov This level of precision allows for the calculation of a unique molecular formula. For this compound, HRMS would confirm the molecular formula C₁₁H₁₄N₂O by matching the experimentally measured exact mass with the theoretically calculated mass.

Table 2: Theoretical Exact Mass Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₁₁H₁₄N₂O | [M+H]⁺ | 191.11844 |

Advanced Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of the amine, alcohol, and indole moieties.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretch, hydrogen-bonded | 3200-3600 (Broad) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 (Two bands) |

| Indole (N-H) | Stretch | ~3400 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Aromatic C=C | Stretch | 1500-1600 |

| C-O | Stretch | 1050-1150 |

| C-N | Stretch | 1250-1350 |

Source: General IR absorption frequencies are well-established in spectroscopic literature. docbrown.info

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique can unambiguously establish the absolute stereochemistry of a chiral center, providing definitive proof of the (R) or (S) configuration. Furthermore, it reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. While no crystal structure for this compound has been reported in the literature, this method has been successfully applied to determine the structures of other complex indole derivatives. mdpi.commdpi.com

Advanced Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of a chemical compound. For a chiral compound like this compound, chiral HPLC is specifically required to separate the two enantiomers. This separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times. nih.gov

Commonly used CSPs for the separation of chiral amines and alcohols include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptides (e.g., teicoplanin or vancomycin). unife.itsigmaaldrich.com By analyzing a sample on a chiral HPLC system, one can not only confirm its purity with respect to other impurities but also determine the enantiomeric excess (e.e.), which is a measure of the relative abundance of one enantiomer over the other. unife.it This is a critical quality attribute for chiral molecules.

Table 4: Potential Chiral HPLC Method Parameters

| Parameter | Description |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak® series) or Macrocyclic glycopeptide-based (e.g., Chirobiotic® series) CSPs |

| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) yakhak.org |

| Detection | UV-Vis spectroscopy (typically at the λmax of the indole chromophore) |

| Key Measurement | Enantiomeric Excess (e.e.) |

Compound Names

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound. The development of a robust HPLC method is critical for separating the main compound from its impurities and degradation products. A typical reversed-phase HPLC (RP-HPLC) method is often the primary choice for such analyses.

Method development involves a systematic optimization of several key parameters to achieve adequate separation with good peak shape and resolution. These parameters include the selection of the stationary phase (column), the composition of the mobile phase, flow rate, and detection wavelength. For amino compounds, columns with low silanol (B1196071) activity are often preferred to minimize peak tailing.

A gradient elution is commonly employed to separate compounds with a range of polarities. The mobile phase typically consists of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter that can be adjusted to control the retention and selectivity of ionizable compounds.

The following table outlines a hypothetical, yet representative, set of optimized HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine quality control.

Chiral Chromatography for Enantiomeric Separation

Since this compound contains a chiral center at the C2 position of the propan-2-ol moiety, it can exist as a pair of enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are mandated by regulatory agencies. Chiral HPLC is the most widely used technique for this purpose.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds and are often the first choice for method development. researchgate.net The separation can be performed in normal-phase, reversed-phase, or polar organic modes.

The mobile phase composition, including the type and concentration of alcohol modifier (e.g., isopropanol, ethanol) in the nonpolar mobile phase (e.g., hexane), significantly influences the enantiomeric resolution.

Below is an example of a data table for a chiral HPLC method.

| Parameter | Condition |

| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 225 nm |

| Injection Volume | 5 µL |

This method would allow for the determination of the enantiomeric purity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Impurity profiling is a critical aspect of drug development, involving the detection, identification, and quantification of impurities in the drug substance. ijpcsonline.com Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, making it ideal for this purpose. ijprajournal.com

An LC-MS method allows for the determination of the molecular weights of impurities, which provides crucial information for their structural elucidation. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions. Further structural information can be obtained using tandem mass spectrometry (MS/MS), which involves the fragmentation of selected ions to generate characteristic fragment ions. nih.gov

The development of an LC-MS method requires the use of volatile mobile phases, such as those containing formic acid or ammonium (B1175870) acetate, to ensure compatibility with the mass spectrometer's ion source.

The following table summarizes typical parameters for an LC-MS impurity profiling study.

| Technique | Parameter / Condition |

| Liquid Chromatography | |

| Column | C18, 150 mm x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Scan Range | 50 - 1000 m/z |

| MS (B15284909)/MS | Collision-Induced Dissociation (CID) |

This approach enables the creation of a comprehensive impurity profile for this compound, which is essential for process optimization and quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

While the parent compound this compound is not suitable for direct GC analysis due to its low volatility and thermal instability, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the identification and quantification of volatile organic impurities. These impurities can include residual solvents from the manufacturing process or volatile by-products.

For the analysis of residual solvents, headspace GC-MS is the preferred technique. In this method, the sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC system. This prevents non-volatile matrix components from contaminating the GC system.

The GC column is typically a capillary column with a non-polar or mid-polar stationary phase. The mass spectrometer is used for the positive identification of the eluted compounds by comparing their mass spectra with a reference library, such as the NIST library.

A typical GC-MS method for residual solvents is outlined below.

| Parameter | Condition |

| GC System | |

| Column | DB-624, 30 m x 0.25 mm, 1.4 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 40 °C (5 min), then to 240 °C at 10 °C/min |

| Injector | Split/Splitless, 250 °C |

| Headspace Sampler | |

| Vial Temperature | 80 °C |

| Loop Temperature | 90 °C |

| Transfer Line Temp | 100 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 35 - 350 amu |

This method ensures that the levels of volatile impurities and residual solvents in the final product are within the acceptable limits defined by regulatory guidelines.

Computational Chemistry and in Silico Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting how a ligand, such as 1-(4-amino-1H-indol-1-yl)propan-2-ol, might interact with a biological target.

In a typical study, the three-dimensional structure of this compound would be docked into the active site of a known protein target. The simulation would predict the most stable binding poses and calculate a docking score, which is an estimation of the binding affinity. This score helps in ranking potential drug candidates. For instance, studies on other indole (B1671886) derivatives have successfully predicted their binding interactions with various enzymes and receptors.

Reverse docking, a modification of the molecular docking approach, could be used to identify potential biochemical targets for this compound. In this approach, the compound would be docked against a large library of protein structures to identify those with which it interacts most strongly. This can provide initial clues about its mechanism of action and potential therapeutic applications. For example, similar indole-based compounds have been investigated as inhibitors of enzymes like cyclooxygenase or as ligands for serotonin receptors.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics

Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound, likely in a complex with a potential protein target and solvated in water, would provide insights into the stability of the ligand-protein interaction. It would also reveal the conformational changes the compound and the protein undergo upon binding, offering a more dynamic and realistic picture than static docking models.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing a deeper understanding of their structure and reactivity.

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of molecules. A DFT study of this compound would involve calculating properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. The molecular electrostatic potential (MEP) map would also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Based on the electronic properties derived from DFT calculations, theoretical predictions about the reactivity of this compound could be made. For example, the locations of the HOMO and LUMO can suggest which parts of the molecule are more likely to act as electron donors or acceptors in chemical reactions. This information is valuable for understanding potential metabolic pathways or for designing synthetic routes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that influence a compound's potency, QSAR models can be used to predict the activity of novel, unsynthesized analogs, thus prioritizing the most promising candidates for synthesis and experimental testing.

In the context of optimizing derivatives of this compound, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogs of the parent compound would be synthesized and their biological activity against a specific target (e.g., an enzyme or receptor) would be determined experimentally.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.gov The predictive power of the model is then rigorously validated using both internal and external validation techniques.

The resulting QSAR model can provide valuable insights into the structural requirements for optimal activity. For instance, a model might reveal that increased hydrophobicity in a particular region of the molecule or a specific electronic distribution is crucial for enhancing its therapeutic effect. This information can then be used to guide the rational design of new derivatives with improved potency.

Below is a hypothetical data table illustrating the types of molecular descriptors that would be calculated in a QSAR study of this compound derivatives.

| Descriptor Type | Examples of Calculated Descriptors | Potential Impact on Activity |

| Topological | Molecular Connectivity Indices (e.g., Kier & Hall indices) | Describes the size, shape, and degree of branching of the molecule. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Relates to the molecule's ability to participate in electrostatic interactions and chemical reactions. |

| Steric | Molar Refractivity, van der Waals Volume | Pertains to the size and shape of the molecule, influencing its fit into a binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the molecule's lipophilicity, which can affect its membrane permeability and binding to hydrophobic pockets. |

In Silico ADMET Predictions (Conceptual Framework for Design)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical determinants of its clinical success. In silico ADMET prediction models provide a conceptual framework for the early assessment of these properties, allowing for the identification and mitigation of potential liabilities before significant resources are invested in a compound.

For the design of derivatives of this compound, a variety of in silico tools can be employed to predict key ADMET parameters. These predictions are based on the compound's structure and physicochemical properties.

Conceptual ADMET Prediction Framework:

Absorption: Models can predict properties such as intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential. These predictions help in assessing the oral bioavailability of a compound.

Distribution: Parameters like plasma protein binding and blood-brain barrier penetration can be estimated. This is crucial for determining how a drug will be distributed throughout the body and whether it can reach its intended target.

Metabolism: In silico tools can identify potential sites of metabolism by cytochrome P450 enzymes. This information is valuable for predicting the metabolic stability of a compound and identifying potential drug-drug interactions.

Excretion: While less commonly predicted in silico, some models can provide insights into the likely routes of excretion (e.g., renal or biliary).

Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (e.g., Ames test), cardiotoxicity (e.g., hERG inhibition), and hepatotoxicity. Early identification of potential toxicity is essential for ensuring the safety of a drug candidate.

The following table provides a conceptual overview of the types of in silico ADMET predictions that would be valuable in the design of derivatives of this compound.

| ADMET Property | Predicted Parameter | Importance in Drug Design |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Determines if the compound can cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to exert its effect. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts potential for drug-drug interactions and metabolic stability. |

| Toxicity | hERG Inhibition | Assesses the risk of cardiotoxicity. |

| Ames Mutagenicity | Predicts the potential for the compound to cause genetic mutations. |

By integrating these in silico QSAR and ADMET prediction methodologies into the design process, medicinal chemists can more efficiently optimize the structure of this compound to develop new therapeutic agents with enhanced potency and favorable drug-like properties.

Mechanistic Investigations and Biochemical Interactions in Model Systems

Enzyme Kinetics Studies and Inhibition Mechanisms

No peer-reviewed studies were found that investigated the effect of 1-(4-amino-1H-indol-1-yl)propan-2-ol on enzyme activity. Consequently, there is no available information on its kinetic parameters or inhibitory mechanisms.

Receptor Binding Assays and Ligand-Receptor Interactions (e.g., ERα, benzodiazepine (B76468) receptors)

No studies detailing the binding affinity or interaction of this compound with estrogen receptor alpha (ERα) or benzodiazepine receptors were identified. While research exists on other indole-containing molecules and their interactions with various receptors, these findings cannot be extrapolated to this specific compound. nih.govnih.govnih.gov

Modulation of Cellular Pathways in In Vitro Models

There is a lack of published research on the effects of this compound on cellular pathways in in vitro models.

Effects on Protein Polymerization (e.g., tubulin polymerization inhibition)

While there is no specific data on the effect of this compound on tubulin polymerization, the indole (B1671886) scaffold is a well-established core structure in the design of tubulin polymerization inhibitors. nih.govmdpi.com These agents are significant in cancer research due to their ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govnih.gov For instance, certain 4-amino and 4-hydroxy-1-aroylindoles have demonstrated potent antitubulin activity. nih.gov The efficacy of indole derivatives in this regard is often attributed to their ability to bind to the colchicine (B1669291) binding site on β-tubulin, thereby preventing the polymerization of tubulin into microtubules. nih.gov The structural characteristics of the indole ring allow for various substitutions, which can modulate the binding affinity and inhibitory activity. mdpi.com

Table 1: Examples of Indole Derivatives with Tubulin Polymerization Inhibition Activity (General Data)

| Compound Class | Example Compound | Reported Activity |

| Aroylindoles | 4-Amino-1-aroylindole | Potent antitubulin activity nih.gov |

| Arylthioindoles | Not Specified | Good inhibition towards tubulin polymerization nih.gov |

| Diarylindoles | Not Specified | Good inhibition towards tubulin polymerization nih.gov |

| Indolylglyoxyamides | Not Specified | Good inhibition towards tubulin polymerization nih.gov |

Note: This table presents general information on indole derivatives and does not include data for this compound.

Modulation of Oxidative Stress Pathways (e.g., reactive oxygen species levels, antioxidant enzyme activity)

Specific studies detailing the modulation of oxidative stress pathways by this compound were not found. However, the indole nucleus is a common feature in compounds investigated for their antioxidant properties. scribd.com Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. researchgate.net Some indole derivatives have been shown to modulate the levels of ROS and the activity of antioxidant enzymes. nih.gov The mechanisms can be varied, including direct scavenging of free radicals or indirect effects through the activation of cellular antioxidant pathways. researchgate.net

Influence on Gene Expression Profiles (e.g., via RT-PCR)

There is no available information on the influence of this compound on gene expression profiles. In general, the investigation of how small molecules affect gene expression is a critical step in understanding their mechanism of action. Techniques like reverse transcription-polymerase chain reaction (RT-PCR) are employed to quantify changes in the expression of specific genes involved in cellular pathways affected by the compound. For a novel indole derivative, such studies would likely focus on genes related to cell cycle control, apoptosis, and stress responses, depending on the observed biological activity.

Proteomic and Metabolomic Analyses of Cellular Responses (where applicable to research focus)

No proteomic or metabolomic studies have been published on the cellular responses to this compound. Proteomic analysis allows for a large-scale study of proteins and their functions, providing insights into how a compound alters cellular protein expression. pnnl.gov Similarly, metabolomics focuses on the comprehensive analysis of metabolites in a biological system, offering a functional readout of the cellular state in response to a stimulus. mdpi.com These "omics" technologies are powerful tools for identifying the cellular pathways perturbed by a compound and for discovering potential biomarkers of its activity. plos.orguniversiteitleiden.nl

Elucidation of Novel Biochemical Targets for Indole-Based Scaffolds

The indole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. mdpi.comijpsr.com This versatility has led to the development of indole-containing compounds for diverse therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. mdpi.com The elucidation of novel biochemical targets for indole-based scaffolds is an active area of research. nih.gov This involves screening indole libraries against various enzymes and receptors to identify new biological activities and mechanisms of action. The structural flexibility of the indole ring allows for the synthesis of a vast number of derivatives, increasing the probability of discovering compounds with novel therapeutic potential. mdpi.com

Future Directions in the Academic Research of 1 4 Amino 1h Indol 1 Yl Propan 2 Ol

Development of Next-Generation Analogues with Tuned Biochemical Profiles

A primary focus of future research will be the rational design and synthesis of next-generation analogues of 1-(4-amino-1H-indol-1-yl)propan-2-ol. The goal of this medicinal chemistry effort is to systematically modify the parent structure to achieve fine-tuned biochemical profiles, enhancing desired biological activities while minimizing off-target effects. Structure-activity relationship (SAR) studies will be crucial in this endeavor, guiding the modification of different parts of the molecule. rsc.orgnih.gov

Key areas for modification include:

The Propan-2-ol Side Chain: The hydroxyl and methyl groups on the N-1 side chain offer opportunities for stereochemical and functional group diversification. Exploring both (R)- and (S)-enantiomers is critical, as stereochemistry often plays a pivotal role in biological activity. The hydroxyl group can be etherified or esterified to modulate lipophilicity and pharmacokinetic properties.

The Indole (B1671886) Core: Substitution on the benzene (B151609) portion of the indole ring (positions 5, 6, and 7) with various electron-donating or electron-withdrawing groups can significantly impact the electronic properties of the indole nucleus, influencing its binding affinity and metabolic stability. nih.gov

The systematic synthesis and biological evaluation of these new analogues will generate critical SAR data, leading to the development of compounds with optimized potency, selectivity, and pharmacokinetic properties.

| Modification Site | Example Modification | Desired Biochemical Profile Enhancement | Rationale |

|---|---|---|---|

| 4-Amino Group | Acetylation (Amide formation) | Increased target selectivity, modulated solubility | Alters hydrogen bonding potential and introduces steric bulk. |

| Propan-2-ol Side Chain | Introduction of a trifluoromethyl group | Enhanced metabolic stability and binding affinity | Blocks potential sites of metabolism and can increase lipophilicity. |

| Indole Ring (C5-position) | Addition of a fluorine atom | Improved pharmacokinetic properties (e.g., bioavailability) | Fluorine substitution can block metabolic oxidation and improve membrane permeability. |

| Indole Ring (C7-position) | Addition of a methoxy (B1213986) group | Altered target binding and selectivity | Changes the electronic landscape of the indole ring system. |

Exploration of Novel Target Engagement and Mechanistic Paradigms

A significant challenge and opportunity in the study of this compound is the identification of its specific biological targets and the elucidation of its mechanism of action. Phenotypic screening, where a compound's effect is observed in a cell or organism without prior knowledge of the target, often provides the initial lead. nih.gov The subsequent process of target deconvolution is a critical step in understanding how the molecule exerts its biological effects. bohrium.com

Future research will likely employ a range of advanced techniques to uncover these molecular targets:

Chemical Proteomics: This powerful approach uses the small molecule as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate. nih.govnih.gov Techniques like affinity purification coupled with mass spectrometry (AP-MS) can identify direct binding partners. nih.gov Photo-affinity labeling, where a light-activatable cross-linking group is attached to the molecule, can be used to covalently trap and identify target proteins in a more native cellular environment. europeanreview.org

Genetic and Genomic Approaches: Methods such as RNA interference (RNAi) or CRISPR-Cas9 screening can identify genes that, when silenced or knocked out, either enhance or suppress the cellular response to the compound. This can provide strong clues about the biological pathway, if not the direct target, of the molecule. broadinstitute.org

Computational Inference: By comparing the gene expression or phenotypic profile induced by the compound with profiles from a database of compounds with known mechanisms (like the Connectivity Map), researchers can generate hypotheses about the compound's mechanism of action. broadinstitute.org

Once a primary target is identified, further mechanistic studies will be necessary to understand the precise nature of the interaction, such as whether the compound acts as an inhibitor, activator, or allosteric modulator. This detailed mechanistic understanding is fundamental for the rational development of next-generation analogues. copernicus.org

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches has become a central paradigm in modern drug discovery and chemical biology. jddhs.comjddhs.com Future research on this compound will greatly benefit from this integrated strategy, which accelerates the research cycle from hypothesis to validation. nih.govfrontiersin.org

Computational methods will play a crucial role in:

Predictive Modeling: Techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be used to build predictive models based on the biological data of synthesized analogues. mdpi.comproceedings.sciencenih.gov These models can then guide the design of new compounds with potentially higher activity. frontiersin.org

Virtual Screening: Large virtual libraries of compounds can be screened in silico against a hypothesized protein target to identify new potential hits with diverse chemical scaffolds. researchgate.netresearchgate.netacs.org

Molecular Docking and Dynamics: If the three-dimensional structure of a target protein is known, molecular docking simulations can predict the binding mode of this compound and its analogues. nih.gov Molecular dynamics simulations can then be used to study the stability of the protein-ligand complex over time, providing deeper insights into the binding interactions. frontiersin.org

These in silico predictions will be iteratively tested and validated through experimental work, including chemical synthesis, biochemical assays, and cell-based studies. This continuous feedback loop between computational design and experimental validation creates a more efficient and rational workflow for exploring the chemical space around the parent compound. jddhs.com

| Methodology | Description | Application in Research |

|---|---|---|

| Computational: Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Guiding the design of new analogues that fit the activity model; virtual screening. mdpi.com |

| Computational: Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | Understanding binding interactions; prioritizing compounds for synthesis. nih.gov |

| Experimental: Chemical Proteomics | Uses a small molecule to identify its binding partners in a complex proteome. | Unbiased identification of novel biological targets. nih.gov |

| Experimental: X-ray Crystallography | Determines the 3D atomic structure of a protein-ligand complex. | Provides definitive proof of binding and detailed interaction information for structure-based design. jddhs.com |

Contribution to the Broader Field of Indole Chemical Biology

The indole nucleus is a recurring motif in a vast number of natural products and synthetic pharmaceuticals, demonstrating its remarkable versatility as a pharmacophore. mdpi.comrjpn.orgnih.gov In-depth research into a specific, well-defined indole derivative like this compound can provide valuable insights that transcend the compound itself and contribute to the broader field of indole chemical biology.

Studying this compound can help to:

Expand the Known Target Space of Indoles: Identifying novel protein targets for this molecule can reveal new biological roles for indole-based compounds and open up new avenues for therapeutic intervention. nih.gov

Refine Understanding of Indole SAR: The detailed structure-activity relationships derived from its analogues will contribute to a more nuanced understanding of how substitutions on the indole scaffold influence binding to specific protein families (e.g., kinases, G-protein coupled receptors). mdpi.com

Develop Novel Chemical Probes: Optimized analogues of this compound could be developed into highly potent and selective chemical probes. These tools are invaluable for basic research, allowing for the precise interrogation of biological pathways in a way that genetic methods sometimes cannot. nih.gov

Ultimately, the knowledge gained from a focused investigation of this compound will add to the collective understanding of the indole scaffold, aiding in the design and development of future drugs and chemical probes for a wide range of human diseases. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.